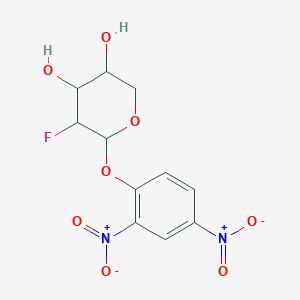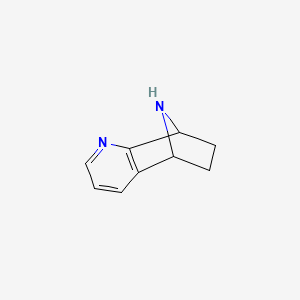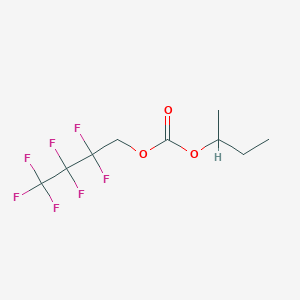
6-(2,4-Dinitrophenoxy)-5-fluorooxane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside is an organic compound belonging to the class of o-glycosyl compounds. These compounds are characterized by a sugar group bonded through one carbon to another group via an O-glycosidic bond . The compound has the chemical formula C11H11FN2O8 and a molecular weight of 318.21 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dinitrophenol and 2-deoxy-2-fluoro-D-xylopyranose.
Glycosylation Reaction: The key step in the synthesis is the glycosylation reaction, where the 2,4-dinitrophenol is reacted with 2-deoxy-2-fluoro-D-xylopyranose under acidic conditions to form the desired glycoside.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro groups and the fluorine atom.
Common Reagents and Conditions
Acidic Conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the hydrolysis of the glycosidic bond.
Enzymatic Hydrolysis: Specific glycosidases can be employed to selectively hydrolyze the glycosidic bond.
Major Products
Aplicaciones Científicas De Investigación
2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside involves its interaction with specific enzymes, particularly glycosidases. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the glycosidic bond. This reaction involves the formation of a glycosyl-enzyme intermediate, followed by the release of the products .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-mannopyranoside
- 2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-glucopyranoside
- 2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-allopyranoside
Uniqueness
2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside is unique due to its specific sugar moiety (xylopyranose) and the presence of both nitro and fluoro substituents. These structural features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H11FN2O8 |
|---|---|
Peso molecular |
318.21 g/mol |
Nombre IUPAC |
6-(2,4-dinitrophenoxy)-5-fluorooxane-3,4-diol |
InChI |
InChI=1S/C11H11FN2O8/c12-9-10(16)7(15)4-21-11(9)22-8-2-1-5(13(17)18)3-6(8)14(19)20/h1-3,7,9-11,15-16H,4H2 |
Clave InChI |
FFZAEQIDAVDSET-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate](/img/structure/B12090157.png)



![GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc](/img/structure/B12090178.png)

![Tert-butyl-dimethyl-[(2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane](/img/structure/B12090197.png)



![4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride](/img/structure/B12090235.png)
